Cas no 88-32-4 (2-tert-Butyl-4-hydroxyanisole)

2-tert-Butyl-4-hydroxyanisole structure
2-tert-Butyl-4-hydroxyanisole structure
Nome do Produto:2-tert-Butyl-4-hydroxyanisole
N.o CAS:88-32-4
MF:C11H16O2
MW:180.243543624878
MDL:MFCD00057667
CID:725832
PubChem ID:6932

2-tert-Butyl-4-hydroxyanisole Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(tert-Butyl)-4-methoxyphenol
    • 2-BHA
    • 2-tert-Butyl-4-hydroxyanisole
    • Phenol,3-(1,1-dimethylethyl)-4-methoxy-
    • 2-T-BUTYL-4-HYDROXYANISOLE
    • 2-TERT-BUTYLHYDROXYANISOLE
    • 3-tert-Bha
    • 3-tert-butyl-4-methoxy-pheno
    • 3-TERT-BUTYL-4-METHOXYPHENOL
    • 4-Methoxy-3
    • 4-Methoxy-3-te
    • 3-(1,1-Dimethylethyl)-4-methoxyphenol
    • 4-Methoxy-3-tert-butylphenol
    • tert-Butyl-3-methoxy-4-phenol
    • Phoratoxin A (reduced) (9CI)
    • Phoratoxin protein, Phoradendron tomentosum
    • Phoratoxin B protein, Phoradendron tomentosum
    • CID 123131904
    • Phoratoxin B (reduced) 46
    • 3-tert-Butyl-4-methoxy-phenol
    • 3-(1,1-Dimethylethyl)-4-methoxyphenol (ACI)
    • Phenol, 3-tert-butyl-4-methoxy- (8CI)
    • 2-(1,1-Dimethylethyl)-4-hydroxyanisole
    • 2-tert-Butyl-p-hydroxyanisole
    • 4-Methoxy-3-(1,1-dimethylethyl)phenol
    • MDL: MFCD00057667
    • Inchi: 1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3
    • Chave InChI: IMOYOUMVYICGCA-UHFFFAOYSA-N
    • SMILES: OC1C=C(C(C)(C)C)C(OC)=CC=1

Propriedades Computadas

  • Massa Exacta: 180.11500
  • Massa monoisotópica: 4870.2440947 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 74
  • Contagem de aceitadores de ligações de hidrogénio: 77
  • Contagem de Átomos Pesados: 337
  • Contagem de Ligações Rotativas: 82
  • Complexidade: 11900
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 49
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -19
  • Peso Molecular: 4874
  • Superfície polar topológica: 2200

Propriedades Experimentais

  • Densidade: 1.009±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 64 ºC
  • Ponto de ebulição: 293.3°C at 760 mmHg
  • Índice de Refracção: 1.4708 (estimate)
  • Solubilidade: Very slightly soluble (0.5 g/l) (25 º C),
  • PSA: 29.46000
  • LogP: 2.69830

2-tert-Butyl-4-hydroxyanisole Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H319
  • Declaração de Advertência: P301+P312+P330-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-36
  • Instrução de Segurança: 26
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:Inert atmosphere,Room Temperature(BD78671)

2-tert-Butyl-4-hydroxyanisole Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-tert-Butyl-4-hydroxyanisole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-0060876-1g
3-tert-Butyl-4-methoxyphenol
88-32-4 99.52%
1g
$83.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T29950-250mg
3-tert-Butyl-4-methoxyphenol
88-32-4 97%
250mg
¥72.0 2024-07-18
eNovation Chemicals LLC
Y1127756-100mg
3-tert-Butyl-4-methoxy-phenol
88-32-4 97%
100mg
$180 2022-11-01
Enamine
EN300-3212116-0.1g
3-tert-butyl-4-methoxyphenol
88-32-4 95.0%
0.1g
$19.0 2025-03-21
TargetMol Chemicals
T19719-5 mg
TBMP
88-32-4 99.26%
5mg
¥ 433 2023-07-10
Enamine
EN300-3212116-0.5g
3-tert-butyl-4-methoxyphenol
88-32-4 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-3212116-1.0g
3-tert-butyl-4-methoxyphenol
88-32-4 95.0%
1.0g
$19.0 2025-03-21
Chemenu
CM129007-10g
3-(tert-butyl)-4-methoxyphenol
88-32-4 95%
10g
$1234 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL084-50mg
2-tert-Butyl-4-hydroxyanisole
88-32-4 97%
50mg
67.0CNY 2021-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T29950-1g
3-tert-Butyl-4-methoxyphenol
88-32-4 97%
1g
¥123.0 2024-07-18

2-tert-Butyl-4-hydroxyanisole Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Referência
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Ethanol
Referência
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Synthetic Routes 3

Condições de reacção
Referência
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Referência
Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole
Lam, Luke K. T.; et al, Journal of Medicinal Chemistry, 1979, 22(5), 569-71

Synthetic Routes 5

Condições de reacção
Referência
Oxidative photocatalytic homo- and cross-coupling of phenols: Nonenzymatic, catalytic method for coupling tyrosine
Niederer, Kyle A. ; et al, ACS Catalysis, 2020, 10(24), 14615-14623

Synthetic Routes 6

Condições de reacção
1.1 -
2.1 Solvents: Ethanol
Referência
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, rt → reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  144 h, rt → reflux; reflux → rt
2.2 Reagents: Methanol ,  Water ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Referência
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Referência
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Pyridine
2.1 -
3.1 -
Referência
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Synthetic Routes 10

Condições de reacção
Referência
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Synthetic Routes 11

Condições de reacção
1.1 -
2.1 -
3.1 Solvents: Ethanol
Referência
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Ytterbium chloride
Referência
Study on the Friedel-Crafts alkylation catalysted by anhydrous rare earth trichloride. (I)
Wu, Yun-jun; et al, Anhui Shifan Daxue Xuebao, 2001, 24(2), 156-157

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  144 h, rt → reflux; reflux → rt
1.2 Reagents: Methanol ,  Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Referência
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Benzenamine, N-methyl-, sodium salt (1:1)
Referência
Selective demethylation of aryl methyl ethers
Loubinoux, B.; et al, Synthesis, 1980, (8), 638-40

Synthetic Routes 15

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Referência
Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole
Lam, Luke K. T.; et al, Journal of Medicinal Chemistry, 1979, 22(5), 569-71

2-tert-Butyl-4-hydroxyanisole Raw materials

2-tert-Butyl-4-hydroxyanisole Preparation Products

2-tert-Butyl-4-hydroxyanisole Literatura Relacionada

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Xiamen PinR Bio-tech Co., Ltd.
(CAS:88-32-4)3-(tert-Butyl)-4-methoxyphenol
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Amadis Chemical Company Limited
(CAS:88-32-4)2-tert-Butyl-4-hydroxyanisole
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Quantidade:25g/10g
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